
Methyl azepane-2-carboxylate
Descripción general
Descripción
“Methyl azepane-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl azepane-2-carboxylate hydrochloride” with a CAS Number of 34459-10-4 . The molecular weight of the hydrochloride form is 193.67 .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Chemical Reactions Analysis
The Pd/LA-catalyzed reactions used in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .
Aplicaciones Científicas De Investigación
1. Synthesis of Non-Fused N-Aryl Azepane Derivatives Methyl azepane-2-carboxylate is used in the synthesis of non-fused N-aryl azepane derivatives . A practical and straightforward methodology has been developed for this purpose. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Formal Synthesis of Proheptazine Derivative
The synthetic value of Methyl azepane-2-carboxylate is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .
Preparation of Trifluoromethyl-Substituted Azepin-2-Carboxylates
An efficient method for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates has been developed . This method uses Cu (I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .
Preparation of Phosphorous Analogues
In addition to azepin-2-carboxylates, their phosphorous analogues can also be prepared using the same Cu (I)-catalyzed tandem amination/cyclization reaction .
Synthesis of Functionalized Azepines
Methyl azepane-2-carboxylate is used in the synthesis of functionalized azepines . Azepines are important structural motifs present in a variety of natural products and bioactive molecules with a wide range of medicinal and pharmaceutical properties .
Development of New Bioactive Compounds
Azepane and its functionalized derivatives, which can be synthesized using Methyl azepane-2-carboxylate, are used in the development of new bioactive compounds . These compounds have a wide range of applications including antidiabetic, anticancer, and antiviral activities .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl azepane-2-carboxylate Azepane derivatives, which include methyl azepane-2-carboxylate, are known to be key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
The exact mode of action of Methyl azepane-2-carboxylate It’s known that azepane derivatives interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of Methyl azepane-2-carboxylate with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Methyl azepane-2-carboxylate Azepane derivatives are known to influence various biological pathways due to their role as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Result of Action
The molecular and cellular effects of Methyl azepane-2-carboxylate Azepane derivatives are known to have various biological effects due to their role as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Propiedades
IUPAC Name |
methyl azepane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544631 | |
| Record name | Methyl azepane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azepane-2-carboxylate | |
CAS RN |
5228-33-1 | |
| Record name | Methyl azepane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



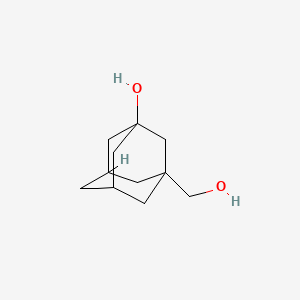

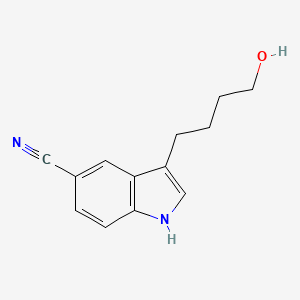

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)

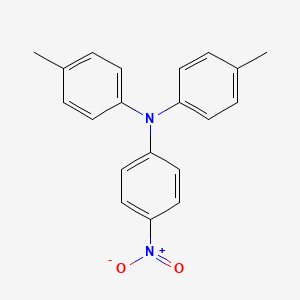

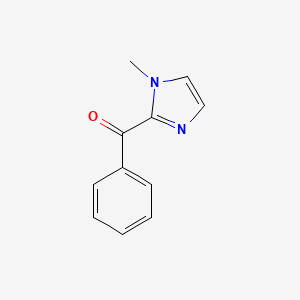
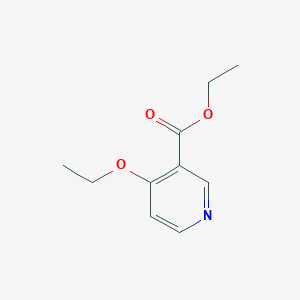



![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)